(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 242.52 g/mol. It is a chiral amino alcohol that features a dichlorophenyl group, which contributes to its potential biological activity. The compound is typically available as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in pharmaceutical research and development .
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride exhibits various biological activities. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Research indicates that compounds with similar structures may exhibit antidepressant-like effects, making this compound a candidate for further pharmacological studies .
The synthesis of (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride can be achieved through several methods:
Each method can be tailored to optimize yield and purity based on specific laboratory conditions .
The primary applications of (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride include:
Interaction studies have shown that (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride may interact with various receptors in the central nervous system. These interactions could elucidate its potential role as an antidepressant or anxiolytic agent. Further studies are necessary to fully understand its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride. Notable examples include:
| Compound Name | Similarity Index |
|---|---|
| (R)-2-Amino-2-(3-chlorophenyl)ethanol | 0.98 |
| (S)-2-Amino-2-(3-chlorophenyl)ethanol | 0.98 |
| (S)-2-Amino-2-(4-chlorophenyl)ethanol | 0.96 |
| 2-Amino-2-(3,4-dichlorophenyl)ethanol | 0.96 |
| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol | 0.95 |
These compounds are unique due to variations in their halogen substituents and their corresponding biological activities. The presence of dichloro versus difluoro groups significantly impacts their interaction profiles and potential therapeutic uses .
The compound was first synthesized as part of broader efforts to explore dichlorophenyl-containing amino alcohols in the early 21st century. Patent US4461914A (1984) laid foundational methods for preparing analogous 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols using hydrogenation catalysts such as platinum oxide and stannous chloride. The specific (S)-enantiomer gained attention after 2005, when its structural data appeared in PubChem (CID 1268239), reflecting advancements in asymmetric synthesis techniques. Early applications focused on its utility as a chiral building block for β-adrenergic ligands, though subsequent studies revealed broader potential.
Modern research prioritizes this compound for three key reasons:
Academic investigations have explored: